2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide involves the inhibition of specific enzymes that are essential for tumor growth and disease progression. This compound has been found to inhibit the activity of specific enzymes such as tyrosine kinases and acetylcholinesterase, which are involved in the progression of various diseases. By inhibiting these enzymes, this compound can effectively prevent the growth and progression of tumors and diseases.
Biochemical and Physiological Effects:
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes that are involved in the progression of various diseases, making it a potential therapeutic agent for the treatment of these diseases. Furthermore, this compound has been found to exhibit unique properties such as fluorescence and conductivity, making it suitable for various applications in the field of material science.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide in lab experiments include its high purity and yield, making it suitable for various applications. Furthermore, this compound exhibits unique properties such as fluorescence and conductivity, making it suitable for various applications in the field of material science. The limitations of using this compound in lab experiments include its potential toxicity and the need for specific safety precautions when handling this compound.
Zukünftige Richtungen
There are various future directions for the study of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide. One potential direction involves the optimization of the synthesis method to achieve even higher yields and purity. Furthermore, the potential applications of this compound in the field of material science can be further explored, with a focus on its unique properties such as fluorescence and conductivity. Additionally, the potential therapeutic applications of this compound can be further studied, with a focus on its ability to inhibit specific enzymes that are involved in the progression of various diseases. Overall, the study of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide has significant potential for various applications and can lead to the development of new therapeutic agents and materials.
Synthesemethoden
The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide involves the reaction of 4-fluoro-2-chloronicotinoyl chloride with 2-cyanoethylamine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography or recrystallization. The synthesis method has been optimized to achieve high yields and purity, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antitumor activity, and its mechanism of action involves the inhibition of specific enzymes that are essential for tumor growth. This compound has also shown potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's and Parkinson's, due to its ability to inhibit specific enzymes that are involved in the progression of these diseases. Furthermore, this compound has been studied for its potential applications in the field of material science, where it has been found to exhibit unique properties such as fluorescence and conductivity.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O/c16-14-10-11(6-8-19-14)15(21)20(9-1-7-18)13-4-2-12(17)3-5-13/h2-6,8,10H,1,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAXXRVLQOBDHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CCC#N)C(=O)C2=CC(=NC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)pyridine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.